ethyl (1R)-2-oxocyclopentane-1-carboxylate
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Overview
Description
ethyl (1R)-2-oxocyclopentane-1-carboxylate: is an organic compound with the molecular formula C8H12O3. It is a cyclic ester, also known as a lactone, and is commonly used in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes a five-membered ring with a ketone and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: One common method for preparing ethyl (1R)-2-oxocyclopentane-1-carboxylate is through Fischer esterification.
SN2 Reaction: Another method involves the nucleophilic substitution (SN2) reaction of a carboxylate ion with a primary alkyl halide.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ethyl (1R)-2-oxocyclopentane-1-carboxylate can undergo oxidation reactions to form various oxidized products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of ethyl (1R)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets, primarily through its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in nucleophilic addition reactions. These interactions are crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the cyclic ketone group.
Methyl butyrate: Another ester with a different alkyl group and no cyclic structure.
Ethyl propionate: Similar ester structure but with a different carbon chain length
Uniqueness: ethyl (1R)-2-oxocyclopentane-1-carboxylate is unique due to its cyclic structure and the presence of both a ketone and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl (1R)-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPNBKZPAWCJD-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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